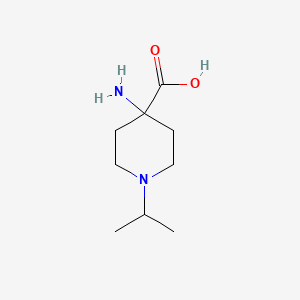

4-Amino-1-isopropylpiperidine-4-carboxylic acid

Description

Significance of Piperidine (B6355638) Carboxylic Acid Derivatives in Contemporary Chemical Research

The piperidine ring is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals. mdpi.com Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is conformationally flexible yet capable of being rigidified through substitution. This allows for the precise spatial orientation of functional groups, a critical factor in molecular recognition and binding to biological targets. mdpi.com

The incorporation of a carboxylic acid group onto the piperidine ring further enhances its utility, particularly in medicinal chemistry. Piperidine carboxylic acids are often used as constrained analogues of natural amino acids, where the cyclic backbone restricts conformational freedom. This can lead to increased receptor affinity and selectivity. For instance, 4-aminopiperidine-4-carboxylic acid has been investigated as a cyclized, conformationally restricted analogue of lysine (B10760008) in peptide synthesis. researchgate.net The carboxylic acid moiety provides a handle for further synthetic elaboration, such as amide bond formation, and can also participate in crucial hydrogen bonding interactions with biological macromolecules.

Strategic Position of 4-Amino-1-isopropylpiperidine-4-carboxylic Acid as a Chemical Scaffold

This compound is a strategically important molecule for several reasons. Firstly, it is a quaternary α-amino acid, a class of compounds known for inducing specific secondary structures, such as helices, in peptides. rsc.org The geminal amino and carboxyl groups at the C4 position create a chiral center (when appropriately derivatized) and a dense array of functionality.

The N-isopropyl group is another key feature. This bulky, lipophilic substituent can influence the compound's solubility, pharmacokinetic properties, and binding interactions. In drug design, N-alkylation of the piperidine ring is a common strategy to modulate basicity and to probe for specific interactions within a receptor's binding pocket. The isopropyl group provides a balance between steric bulk and lipophilicity.

As a chemical scaffold, this compound offers multiple points for diversification:

The primary amino group can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles.

The carboxylic acid can be converted into esters, amides, or other acid derivatives.

The piperidine nitrogen, being a tertiary amine, is a site of basicity and can be protonated to form salts, enhancing aqueous solubility.

This trifunctional nature makes this compound a versatile building block for the construction of combinatorial libraries and for lead optimization campaigns in drug discovery. chemimpex.com

Evolution of Research on Substituted Piperidine Systems in Academic Organic Chemistry

The synthesis of substituted piperidine systems has been a long-standing area of interest in organic chemistry, with methods evolving significantly over time. Early approaches often relied on multi-step sequences with harsh reaction conditions.

Historically, the hydrogenation of substituted pyridines has been a primary method for accessing the piperidine core. mdpi.com This approach, while effective, can sometimes require high pressures and temperatures and may suffer from a lack of stereoselectivity. mdpi.com Another classical approach is the Dieckmann condensation of amino diesters to form piperidone intermediates, which can then be further functionalized.

In recent decades, research has focused on developing more efficient, stereoselective, and versatile methods for piperidine synthesis. These modern strategies include:

Aza-Diels-Alder reactions: Cycloaddition reactions involving imines as dienophiles provide a powerful and convergent route to highly substituted piperidines.

Ring-closing metathesis (RCM): This Nobel Prize-winning reaction has been widely applied to the synthesis of nitrogen heterocycles, including piperidines, from acyclic diene precursors.

Intramolecular hydroamination and cyclization: The direct addition of an amine across a double or triple bond within the same molecule, often catalyzed by transition metals, offers an atom-economical route to the piperidine ring.

Reductive amination of dicarbonyl compounds: The reaction of a primary amine with a 1,5-dicarbonyl compound, followed by in situ reduction, can efficiently construct the piperidine skeleton. mdpi.com

These advanced synthetic methodologies have enabled chemists to access a much wider array of complex and stereochemically defined piperidine derivatives, fueling their continued exploration in various fields of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-propan-2-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-7(2)11-5-3-9(10,4-6-11)8(12)13/h7H,3-6,10H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIHUVGGQCRUDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 1 Isopropylpiperidine 4 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 4-Amino-1-isopropylpiperidine-4-carboxylic acid reveals several logical disconnection points, guiding the design of a synthetic pathway. The primary disconnections are typically made at the C-N and C-C bonds that are most readily formed.

A primary strategy involves disconnecting the N1-isopropyl group, suggesting a late-stage N-alkylation of a piperidine (B6355638) precursor. This leads to the key intermediate, 4-aminopiperidine-4-carboxylic acid.

A further critical disconnection targets the quaternary C4 center. The geminal amino and carboxyl groups at this position strongly suggest a Strecker or a related amino acid synthesis. This approach breaks the C4-C bond and the C4-N bond, pointing to a 1-isopropyl-4-piperidone (B1294310) as a crucial precursor. This ketone provides the electrophilic carbon center upon which the cyanide and an ammonia (B1221849) equivalent can add.

Alternatively, the entire piperidine ring can be disconnected. A common strategy for six-membered heterocycles is the [5+1] or [3+3] annulation approach. For instance, a disconnection across the N1-C2 and C5-C6 bonds could lead back to a C5 dialdehyde (B1249045) or equivalent and isopropylamine (B41738). Another powerful approach is the Dieckmann condensation, which would disconnect the C2-C3 bond (or C5-C6), starting from an acyclic diester amine precursor.

Key Disconnection Pathways:

Pathway A (Piperidone-based): this compound is disconnected to 1-isopropyl-4-piperidone, cyanide, and an ammonia source. The piperidone itself can be formed from acyclic precursors.

Pathway B (N-Alkylation): The target molecule is disconnected at the N1-isopropyl bond, leading to 4-aminopiperidine-4-carboxylic acid, which is then further disconnected as in Pathway A.

Pathway C (Ring Synthesis): Disconnection of the piperidine ring itself, for example, through a double Michael addition of isopropylamine to a suitable di-acrylate derivative, followed by a Dieckmann condensation and subsequent functionalization.

Classical and Convergent Synthesis Approaches

Building upon the retrosynthetic analysis, several classical and convergent approaches can be employed for the synthesis of the target compound.

Formation of the Piperidine Ring Scaffold

The construction of the core piperidine ring is a foundational step. 4-Piperidones are versatile intermediates, and their synthesis is well-established. dtic.mil One of the most common methods involves the double Michael addition of a primary amine to two equivalents of an acrylic ester, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil

For the specific target, this would involve the reaction of isopropylamine with two molecules of ethyl acrylate (B77674) to form a diester, which is then cyclized using a base like sodium ethoxide. Subsequent hydrolysis and decarboxylation yield 1-isopropyl-4-piperidone.

Alternatively, Mannich reactions provide another route. The reaction of an amine, formaldehyde, and a ketone can be used to construct the piperidine skeleton, though this is more common for synthesizing piperidines with different substitution patterns. nih.gov

Installation and Functionalization of C-4 and N-1 Substituents

With the piperidine scaffold in hand, the next critical phase is the installation of the substituents at the C-4 and N-1 positions.

Installation of C-4 Substituents: The geminal amino and carboxylic acid groups at the C-4 position are typically installed using a modification of the Strecker amino acid synthesis . Starting from 1-isopropyl-4-piperidone, reaction with potassium cyanide and ammonium (B1175870) chloride in an aqueous or alcoholic medium yields the corresponding α-aminonitrile. Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, affords the desired 4-amino-4-carboxylic acid functionality.

An alternative route involves the formation of a hydantoin (B18101) by reacting the piperidone with potassium cyanide and ammonium carbonate (Bucherer-Bergs reaction), followed by hydrolysis to give the amino acid. orgsyn.org

Installation of the N-1 Substituent: If the synthesis begins with a precursor like 1-acetyl-4-piperidone (B160193) or a 1-benzyl-4-piperidone, the N-substituent must be modified. For instance, an N-benzyl group can be removed via hydrogenolysis. The resulting secondary amine, 4-aminopiperidine-4-carboxylic acid, can then be alkylated to introduce the isopropyl group. This is commonly achieved through reductive amination with acetone (B3395972) and a reducing agent like sodium cyanoborohydride or through direct alkylation with 2-bromopropane, though the latter can be prone to overalkylation. The reductive amination approach is generally cleaner and more efficient.

The table below summarizes a plausible classical synthetic route starting from 1-benzylpiperidin-4-one.

| Step | Reactants | Reagents and Conditions | Product | Typical Yield |

| 1 | 1-Benzylpiperidin-4-one | KCN, NH₄Cl, aq. MeOH | 4-Amino-1-benzylpiperidine-4-carbonitrile | ~90% |

| 2 | 4-Amino-1-benzylpiperidine-4-carbonitrile | conc. H₂SO₄ or HCl, H₂O, heat | 4-Amino-1-benzylpiperidine-4-carboxylic acid | High |

| 3 | 4-Amino-1-benzylpiperidine-4-carboxylic acid | H₂, Pd/C, EtOH/AcOH | 4-Aminopiperidine-4-carboxylic acid | Quantitative |

| 4 | 4-Aminopiperidine-4-carboxylic acid | Acetone, NaBH₃CN, MeOH | This compound | Good |

Table 1: Example of a classical, multi-step synthesis pathway. Yields are estimates based on related literature procedures.

Multi-component Reactions (MCRs) in Piperidine Synthesis

Multi-component reactions (MCRs) offer a highly efficient, atom-economical, and convergent strategy for the synthesis of complex molecules like substituted piperidines in a single step. whiterose.ac.uk An MCR approach to a 4,4-disubstituted piperidine could involve the condensation of a β-ketoester, an aldehyde, and an amine. For the target molecule's scaffold, a pseudo five-component reaction could be envisioned, combining an amine (isopropylamine), an aldehyde, and a β-dicarbonyl compound. whiterose.ac.uk

While a direct MCR to form this compound is challenging due to the quaternary center with two heteroatom substituents, MCRs are exceptionally useful for generating highly functionalized piperidine precursors that can be further elaborated to the target compound. nih.gov For example, a one-pot reaction of an aldehyde, an amine, and a suitable active methylene (B1212753) compound can rapidly generate a complex piperidine ring that could be a precursor to the desired 4-piperidone (B1582916) intermediate. whiterose.ac.uk

Stereoselective and Asymmetric Synthesis of Chiral Isomers

While the parent this compound is achiral, analogs with additional substituents on the piperidine ring can be chiral. The development of stereoselective and asymmetric syntheses is crucial for accessing enantiomerically pure forms of these analogs.

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral piperidine derivatives. These auxiliaries are temporarily incorporated into the molecule to direct a stereoselective transformation and are subsequently removed.

A prominent example is the use of Evans oxazolidinone auxiliaries . nih.govsigmaaldrich.com An N-acyloxazolidinone can undergo a stereoselective Michael addition to an α,β-unsaturated ester, which can be a precursor for an acyclic intermediate needed for piperidine ring formation. For instance, in the synthesis of a chiral piperidone precursor, a chiral auxiliary attached to a reactant can control the stereochemistry of a key bond-forming step, such as an alkylation or an aldol (B89426) reaction, that sets up the stereocenters of the acyclic precursor before cyclization. nih.gov

Another approach involves using a chiral amine as a starting material, which then acts as an internal chiral auxiliary. For example, starting with a chiral amino acid, a multi-step sequence can be devised to build the piperidine ring around the existing stereocenter.

The table below outlines a general approach using a chiral auxiliary for the asymmetric synthesis of a substituted piperidone, a key intermediate for chiral analogs.

| Step | Reaction Type | Chiral Auxiliary Example | Diastereomeric Excess (d.e.) |

| 1 | Asymmetric Alkylation | Evans Oxazolidinone | >95% |

| 2 | Asymmetric Michael Addition | Camphor-derived auxiliary | >90% |

| 3 | Asymmetric Diels-Alder | Chiral Lewis Acid / Auxiliary | >98% |

Table 2: Application of chiral auxiliaries in stereoselective reactions relevant to piperidine synthesis.

These chiral piperidone intermediates can then be carried forward using methods like the Strecker synthesis, where the newly formed quaternary center at C-4 would be prochiral, but the existing stereocenters on the ring would lead to diastereomeric products that could potentially be separated.

Enantioselective Catalysis in Piperidine Synthesis

Achieving high enantioselectivity in the synthesis of chiral piperidine analogs is crucial, as the biological activity of such molecules is often dependent on their specific stereochemistry. dicp.ac.cn Catalytic asymmetric synthesis provides an efficient route to these enantiomerically enriched compounds.

One prominent strategy is the asymmetric hydrogenation of pyridine (B92270) precursors. The direct hydrogenation of simple pyridines is challenging due to the stability of the aromatic ring and potential catalyst inhibition by the nitrogen atom. rsc.org A successful approach involves the activation of pyridines as pyridinium (B92312) salts, which can then be hydrogenated with high enantioselectivity using iridium-based catalysts. rsc.orgacs.org For instance, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts and 5-hydroxypicolinate pyridinium salts has been shown to produce chiral piperidines and valuable cis-configurated hydroxypiperidine esters with excellent yields and enantioselectivity (up to 97% ee). rsc.orgacs.org Another approach uses N-iminopyridinium ylides as substrates, which can undergo catalytic asymmetric hydrogenation to afford substituted piperidines in good enantiomeric excesses. acs.org

Rhodium-catalyzed reactions also offer a powerful tool for enantioselective piperidine synthesis. A three-step process involving the partial reduction of pyridine to a dihydropyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction can produce a wide variety of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cnrsc.org This method demonstrates broad functional group tolerance and has been applied to the formal synthesis of pharmaceutical agents like Niraparib. nih.gov Additionally, rhodium-catalyzed transfer hydrogenation of pyridinium salts using a chiral primary amine can induce chirality on the piperidine ring with high diastereo- and enantioselectivity. dicp.ac.cn

Organocatalysis presents a metal-free alternative for constructing chiral piperidines. Proline-catalyzed Mannich reactions, for example, can be used in the biomimetic synthesis of 2-substituted piperidine alkaloids with excellent enantioselectivity (up to 97% ee). acs.orgnih.gov Hybrid bio-organocatalytic cascades, which use a transaminase to generate a reactive cyclic imine intermediate in situ for a subsequent proline-catalyzed Mannich reaction, have also been developed. acs.orgacs.org Furthermore, domino reactions catalyzed by chiral prolinol derivatives can create polysubstituted piperidines with multiple contiguous stereocenters in a single step with high enantioselectivity. acs.org

| Catalytic System | Substrate Type | Key Transformation | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iridium-based catalysts | Pyridinium salts | Asymmetric Hydrogenation | Up to 97% | acs.org |

| Rhodium/(S)-Segphos | Dihydropyridines / Boronic acids | Asymmetric Carbometalation | Up to 99% | snnu.edu.cn |

| (L)-Proline (Organocatalyst) | Cyclic imines / Ketones | Mannich Reaction | Up to 97% | nih.gov |

| Copper-based catalysts | Acyclic amines | Radical-mediated δ C-H Cyanation | High enantioselectivity | nih.gov |

| Chiral Phosphepine (Organocatalyst) | Imines / Allenes | [4 + 2] Annulation | Very good stereoselectivity | dicp.ac.cn |

Diastereoselective Control in Functionalization Reactions

For molecules with multiple stereocenters, such as analogs of this compound, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute configuration. Diastereoselective functionalization of pre-existing piperidine rings is a key strategy for introducing new substituents with precise spatial orientation.

Photoredox catalysis has emerged as a powerful method for the highly diastereoselective α-amino C–H arylation of densely substituted piperidines. nih.gov This technique can be used to functionalize piperidines bearing multiple substitution patterns, including tetrasubstituted derivatives, to yield products with high diastereoselectivity (e.g., 85:15 dr). nih.gov A key aspect of this high selectivity is often an epimerization process that occurs after an initial, less selective C–H arylation, allowing the product mixture to equilibrate to the thermodynamically more stable diastereomer. nih.govamanote.com

Stereochemically complementary C–H functionalization offers another route to access either cis- or trans-2,6-substituted piperidines from a common N-carbamoyl tetrahydropyridine (B1245486) intermediate. This mild, metal-free oxidative process exhibits excellent regio- and diastereoselectivity, providing access to structurally diverse piperidines. rsc.orgresearchgate.net The ability to selectively generate different diastereomers is a significant advantage in constructing libraries of compounds for structure-activity relationship studies.

Protecting Group Strategies for Polyfunctional this compound

The synthesis of a polyfunctional molecule like this compound, which contains a secondary amine, a primary amine, and a carboxylic acid, necessitates a robust protecting group strategy. These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of the molecule.

An orthogonal protection scheme is essential for complex syntheses, allowing for the selective removal of one protecting group in the presence of others under distinct, non-interfering conditions. nih.govacs.org For a molecule with two different amine groups and a carboxylic acid, a three-dimensional orthogonal system is ideal.

The two main strategies used in solid-phase peptide synthesis (SPPS), which are directly applicable here, are the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) schemes. organic-chemistry.orgnih.gov In the Fmoc/tBu strategy, the Fmoc group (protecting an amine) is labile to basic conditions (e.g., piperidine), while tBu-based groups (protecting a carboxylic acid or a side-chain amine) are labile to acidic conditions (e.g., trifluoroacetic acid, TFA). organic-chemistry.org This orthogonality ensures that one group can be cleaved without affecting the other. nih.gov

For even greater synthetic flexibility, quasi-orthogonal groups can be introduced. For example, the allyloxycarbonyl (Alloc) group is stable to both piperidine and TFA but can be selectively removed by palladium catalysis. acs.org Similarly, the N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group is stable to TFA and piperidine but is cleaved with hydrazine. dicp.ac.cn Such groups are invaluable for synthesizing branched or cyclic analogs.

Boc (tert-Butoxycarbonyl): This is a widely used, acid-labile protecting group for amines. acs.org It is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl). The Boc group is stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic conditions used for Fmoc removal, making it a cornerstone of orthogonal strategies. nih.govnih.gov 1-Boc-4-aminopiperidine-4-carboxylic acid is a commercially available intermediate, highlighting the utility of this protecting group in synthesizing analogs of the target compound.

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is a base-labile protecting group, also for amines. nih.gov It is characteristically removed using a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF). rsc.orgacs.org Its stability towards acids makes it the orthogonal partner to tBu-based protection in the popular Fmoc/tBu strategy. nih.gov

Cbz (Carboxybenzyl) or Z: This group is stable to both the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. acs.org The Cbz group is typically removed under reductive conditions, most commonly catalytic hydrogenation (e.g., H₂ over a palladium catalyst). acs.org This provides a third orthogonal axis for deprotection, crucial for complex synthetic routes.

| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine | Strong acid (e.g., TFA, HCl) | Fmoc, Cbz, Alloc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., 20% Piperidine in DMF) | Boc, Cbz, Alloc |

| Carboxybenzyl | Cbz or Z | Amine | Catalytic Hydrogenation (H₂, Pd/C) | Boc, Fmoc |

| tert-Butyl | tBu | Carboxylic Acid | Strong acid (e.g., TFA) | Fmoc, Cbz, Alloc |

| Benzyl | Bzl | Carboxylic Acid | Catalytic Hydrogenation (H₂, Pd/C) | Boc, Fmoc |

| Allyloxycarbonyl | Alloc | Amine | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Boc, Fmoc, tBu |

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only the efficiency of a reaction sequence but also its environmental impact. This has led to the development of novel, more sustainable approaches to complex molecules like substituted piperidines.

Green chemistry principles encourage the reduction of waste, the use of less hazardous materials, and the improvement of atom economy. dicp.ac.cn In the context of piperidine synthesis, this includes developing alternatives to hazardous reagents and solvents. For example, while piperidine is the standard reagent for Fmoc deprotection, concerns over its toxicity have prompted research into alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) or 4-methylpiperidine. nih.gov Other green approaches focus on creating piperidine derivatives from bio-renewable starting materials, such as the synthesis of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan, which can be derived from biomass. acs.org

One-pot reactions, where multiple transformations are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource consumption. They reduce solvent waste and minimize product loss that can occur during purification steps.

For the synthesis of polysubstituted piperidines, a one-pot approach could involve a domino or tandem sequence where the product of one reaction is immediately consumed in the next. An example is the organocatalytic domino Michael addition/aminalization process that can form a polysubstituted piperidine ring with four stereocenters in a single operation. acs.org A Strecker-type condensation, a classic method for synthesizing α-amino acids, can be part of an efficient sequence starting from a piperidone. An optimized Strecker reaction using a piperidone, an amine, and a cyanide source can produce the 4-amino-4-cyanosubstituted piperidine core, which can then be hydrolyzed to the desired 4-amino-4-carboxylic acid structure. acs.org Developing a one-pot version of such a sequence, combining the Strecker reaction and subsequent functionalizations, would represent a highly efficient route to the target compound and its analogs.

Continuous Flow Synthesis for Scale-Up in Research and Development

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly for scale-up in research and development. nih.gov This methodology involves the continuous pumping of reagents through a reactor, enabling superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, leading to improved reaction efficiency, higher yields, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. nih.govworktribe.com

For the synthesis of piperidine derivatives like this compound, continuous flow processes can be designed to telescope multiple reaction steps, minimizing manual handling and purification of intermediates. worktribe.com For instance, a multi-stage flow platform could be developed that includes key transformations such as imination, rearrangement, and subsequent functional group manipulations. worktribe.com The use of in-line purification techniques, such as liquid-liquid membrane separators, can further streamline the process by removing byproducts and unreacted starting materials in a continuous fashion. worktribe.com

A key advantage of flow synthesis is the ability to safely handle reactive gases. For example, a tube-in-tube gas permeable membrane reactor can be employed to introduce gases like carbon dioxide (CO2) into a flow stream for carboxylation reactions. durham.ac.uk This setup allows for precise control over the gas concentration and pressure, circumventing the need for high-pressure batch equipment and improving the safety profile of the synthesis. durham.ac.uk The scalability of such gas-liquid reactions is often straightforward, allowing for the production of multi-gram quantities without significant changes to the reactor configuration. durham.ac.uk

The table below illustrates a conceptual comparison between batch and continuous flow synthesis for a key step in the production of a substituted carboxylic acid, highlighting the potential benefits of flow chemistry.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes |

| Temperature Control | Potential for hot spots, less precise | Precise and uniform |

| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes |

| Scalability | Complex, often requires re-optimization | Simpler, by running the system for a longer duration |

| Product Purity | May require extensive purification | Often higher due to better control and in-line purification |

Principles of Atom Economy and Sustainability in Synthesis

The principles of atom economy and sustainability are central to modern synthetic chemistry, aiming to maximize the incorporation of reactant atoms into the final product while minimizing waste. primescholars.com Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, multiplied by 100. primescholars.com Reactions with high atom economy, such as additions and rearrangements, are considered "greener" as they generate fewer byproducts. primescholars.comrsc.org

In the synthesis of this compound and its analogs, applying the principles of atom economy involves the careful selection of synthetic routes. primescholars.com For example, multi-component reactions like the Bucherer-Bergs synthesis of hydantoins (key precursors to α-amino acids) are often favored because they combine multiple starting materials in a single step to form a complex product, which can lead to higher atom economy compared to a linear synthesis with multiple steps. organic-chemistry.org

Sustainability in synthesis also encompasses factors beyond atom economy, including:

Energy Consumption: Utilizing milder reaction conditions and exploring catalytic methods can significantly reduce energy usage. primescholars.com

Solvent and Reagent Choice: Preferring environmentally benign solvents and replacing stoichiometric reagents with catalytic alternatives are key green chemistry principles. primescholars.com

Waste Reduction: Designing syntheses that avoid the formation of toxic byproducts simplifies waste treatment and reduces environmental impact. primescholars.com

The development of catalytic hydrogenation processes for the synthesis of piperidine carboxylic acids from pyridine precursors is an example of a more sustainable approach. google.com These methods can offer high yields and simple post-processing, reducing the need for harsh reagents and extensive purification steps. google.comgoogle.com

Synthesis of Key Precursors and Intermediates (e.g., Hydantoin Derivatives)

The synthesis of α,α-disubstituted amino acids like this compound often proceeds through the formation of a hydantoin intermediate. nih.gov The Bucherer-Bergs reaction is a classic and efficient multi-component reaction for synthesizing 5,5-disubstituted hydantoins from a ketone, a cyanide source (like potassium or sodium cyanide), and ammonium carbonate. alfa-chemistry.comwikipedia.orgencyclopedia.pub

In the context of synthesizing the target compound, the key precursor would be 8-isopropyl-6,8-diazaspiro[4.5]decane-7,9-dione. This spirocyclic hydantoin is formed from the reaction of 1-isopropylpiperidin-4-one with potassium cyanide and ammonium carbonate. alfa-chemistry.com The reaction mechanism involves the initial formation of an aminonitrile from the ketone, which then reacts with carbon dioxide (derived from ammonium carbonate) and cyclizes to form the hydantoin ring. wikipedia.org This one-pot synthesis is highly valuable for its simplicity and efficiency in creating the core structure required for the final amino acid. nih.govencyclopedia.pub

The hydantoin can then be hydrolyzed under acidic or basic conditions to yield the desired this compound. alfa-chemistry.com The table below summarizes typical conditions for the Bucherer-Bergs reaction to form the spirohydantoin precursor.

| Reactant | Reagents | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| 1-Isopropylpiperidin-4-one | KCN or NaCN, (NH₄)₂CO₃ | Aqueous Ethanol (B145695) or Water | 60-100 °C | Moderate to Excellent |

The synthesis of hydantoin derivatives is a cornerstone in the preparation of a wide array of biologically active compounds and serves as a pivotal intermediate step in the production of complex amino acids. beilstein-journals.orgajabs.orgnih.govjddtonline.info

Chemical Reactivity and Derivatization of 4 Amino 1 Isopropylpiperidine 4 Carboxylic Acid

Transformations at the Amino Group

The primary amino group at the C4 position of the piperidine (B6355638) ring is a key site for nucleophilic reactions, enabling the introduction of a wide variety of substituents.

The nucleophilic amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields stable sulfonamides. These reactions are fundamental for modifying the electronic and steric properties of the molecule.

For instance, reaction with propionyl chloride in a solvent like dichloroethane can yield the corresponding N-acylated derivative. researchgate.net The choice of base, such as triethylamine (B128534) or potassium carbonate, is crucial to neutralize the hydrogen chloride byproduct. researchgate.netresearchgate.net

Sulfonylation reactions, for example with p-toluenesulfonyl chloride in the presence of a base like sodium carbonate, are also highly efficient for amino acids and related structures. pjsir.org This reaction introduces a bulky, electron-withdrawing tosyl group, which can significantly alter the compound's biological activity and physical properties. pjsir.org

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Base | Typical Solvent | Product |

|---|---|---|---|---|

| Acylation | Propionyl chloride | Triethylamine | Dichloroethane | N-Propionyl amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sodium Carbonate | Water/Dioxane | N-Tosyl sulfonamide |

The amino functionality of 4-amino-1-isopropylpiperidine-4-carboxylic acid allows for its incorporation into peptide chains via amide bond formation. bachem.com This is typically achieved using standard peptide coupling reagents that activate the carboxylic acid of a coupling partner, which then reacts with the amino group of the piperidine derivative. uniurb.it

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com Uronium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective, known for faster reaction times and lower rates of epimerization. bachem.compeptide.com These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

The process involves the activation of a carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the piperidine compound. bachem.com This methodology is central to solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain. tdcommons.org

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used; often require additives to suppress side reactions. peptide.com |

| Uronium Salts | HATU, HBTU | High coupling efficiency, fast reaction rates, low racemization. bachem.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Particularly effective for sterically hindered amino acids. peptide.com |

The primary amino group can be a target for oxidation reactions, although this is a less common transformation compared to acylation or amidation. Depending on the oxidizing agent and reaction conditions, various oxidation states can be achieved. For related amino piperidine compounds, oxidation of the amino group can lead to the formation of nitro derivatives. Strong oxidizing agents would be required for such a transformation. It is important to note that the tertiary amine within the isopropylpiperidine ring could also be susceptible to oxidation, potentially forming an N-oxide, which complicates selective oxidation of the primary amino group.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group provides a second reactive handle for derivatization, primarily through reactions at the carbonyl carbon.

The carboxylic acid can be converted into an ester to protect it during reactions involving the amino group or to modify the compound's properties, such as solubility and cell permeability. A common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) under acidic catalysis, typically with sulfuric acid or hydrogen chloride. bond.edu.au

For example, treating this compound with methanol in the presence of a catalyst like thionyl chloride can produce the corresponding methyl ester. researchgate.net This reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the alcohol. researchgate.net

Table 3: Esterification Methods

| Method | Reagents | Conditions | Description |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Equilibrium-driven reaction, often requiring removal of water. bond.edu.au |

| Reaction with Thionyl Chloride | Alcohol (e.g., Methanol), SOCl₂ | Mild conditions | Converts carboxylic acid to an acyl chloride intermediate, which then reacts with the alcohol. researchgate.net |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Room Temperature | Deprotonation of the carboxylic acid followed by nucleophilic substitution. |

Similar to the amino group, the carboxylic acid moiety can also form amide bonds, in this case by reacting with various primary or secondary amines. researchgate.net This reaction typically requires the activation of the carboxylic acid using the same types of coupling reagents employed in peptide synthesis (e.g., DCC, HATU). nih.govrsc.org

The process involves converting the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium intermediate, which is then readily attacked by the amine nucleophile. nih.govyoutube.com This allows for the synthesis of a wide range of amides, connecting the piperidine scaffold to other molecular fragments. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity, even with sterically hindered or electronically deactivated amines. nih.gov

Reduction of the Carboxylic Acid Group to Alcohol

The conversion of the carboxylic acid moiety in this compound to a primary alcohol yields (4-amino-1-isopropylpiperidin-4-yl)methanol. This transformation is a standard reduction for which several established methods applicable to α-amino acids can be employed. The choice of reducing agent is critical to ensure chemoselectivity and avoid unwanted side reactions with the other functional groups.

Commonly, powerful hydride reagents are necessary for the direct reduction of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reagent for this purpose, typically used in ethereal solvents like tetrahydrofuran (B95107) (THF). orgsyn.orgstackexchange.com A milder and often more practical approach involves the use of borane (B79455) complexes, such as borane-methyl sulfide (B99878) (BMS) or borane-THF, which can selectively reduce carboxylic acids in the presence of other functional groups. orgsyn.org

Alternatively, the carboxylic acid can be activated in situ to facilitate reduction by a milder reagent like sodium borohydride (B1222165) (NaBH₄). benthamopen.com Activation is typically achieved by converting the carboxylic acid into a mixed anhydride (B1165640) (e.g., using isobutyl chloroformate) or an active ester. benthamopen.comresearchgate.net A one-pot method involving activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with NaBH₄ has also been shown to be effective for N-protected amino acids. benthamopen.com For unprotected amino acids, a sodium borohydride/iodine system has been developed as an alternative to LiAlH₄. stackexchange.com

| Reagent/System | Typical Solvent | Key Characteristics | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Highly reactive and potent; can reduce many other functional groups. | orgsyn.orgstackexchange.com |

| Borane-Methyl Sulfide (BMS) | Tetrahydrofuran (THF) | Offers good selectivity for carboxylic acids. | orgsyn.org |

| Sodium Borohydride (NaBH₄) / Iodine (I₂) | Tetrahydrofuran (THF) | A safer and less expensive alternative to LiAlH₄ for unprotected amino acids. | stackexchange.com |

| iBuOCOCl / NaBH₄ | Tetrahydrofuran (THF) | Two-step, one-pot process involving mixed anhydride formation. Requires N-protection. | benthamopen.com |

Reactivity of the Piperidine Nitrogen (N-1)

The piperidine nitrogen in the title compound is a tertiary amine, substituted with an isopropyl group. Its reactivity is characterized by its nucleophilicity and basicity, though it lacks the N-H proton found in primary or secondary amines, which precludes typical acylation reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: As a tertiary amine, the N-1 nitrogen is nucleophilic and can react with alkyl halides (e.g., methyl iodide, ethyl bromide) to form a quaternary ammonium (B1175870) salt. researchgate.netresearchgate.net This reaction proceeds via an Sₙ2 mechanism. The resulting quaternary ammonium salt introduces a permanent positive charge on the piperidine nitrogen, significantly altering the molecule's physical and chemical properties. Standard conditions involve reacting the piperidine with an excess of the alkylating agent in a suitable solvent like acetonitrile (B52724) or DMF. researchgate.net

N-Acylation: Direct N-acylation of the tertiary N-1 nitrogen with reagents like acyl chlorides or anhydrides to form a stable N-acyl derivative is not a feasible pathway. Unlike primary or secondary amines, the tertiary nitrogen cannot form a neutral amide product after the initial nucleophilic attack due to the absence of a proton to eliminate. However, the nitrogen can participate in reactions that lead to functionalization at an adjacent carbon atom through the formation of reactive intermediates. acs.org

Formation of N-Substituted Piperidine Derivatives

While the N-1 position is already substituted with an isopropyl group, further derivatization of the piperidine ring can be achieved by leveraging the reactivity of the tertiary amine. A key strategy involves the oxidation of the N-1 nitrogen to an N-oxide using an oxidant such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

This N-oxide intermediate is pivotal in reactions like the Polonovski-Potier rearrangement. acs.org Treatment of the N-oxide with an acylating agent like trifluoroacetic anhydride (TFAA) generates an endo-cyclic iminium ion. acs.org This electrophilic iminium ion is a versatile intermediate that can be trapped by various nucleophiles, leading to the formation of piperidine derivatives substituted at the C-2 or C-6 position (α- to the nitrogen). This pathway allows for the introduction of alkyl, aryl, or cyano groups, effectively creating a new class of N-substituted piperidine derivatives. acs.org

Ring System Modifications and Functional Group Interconversions

Transformations within the Piperidine Ring (e.g., Substitutions, Rearrangements)

Major rearrangements of the stable, saturated piperidine ring system are energetically unfavorable and not commonly observed under standard synthetic conditions. Transformations typically involve the substitution of existing C-H bonds rather than skeletal rearrangements. researchgate.net

The most synthetically accessible transformations on the piperidine ring of the title compound occur at the carbons alpha to the N-1 nitrogen (C-2 and C-6). As described in section 3.3.2, the generation of an iminium ion intermediate via the Polonovski-Potier reaction provides a powerful method for selective α-functionalization. acs.org This strategy circumvents the challenge of direct C-H activation on the otherwise unreactive saturated ring. Other modern synthetic methods, such as photoredox-mediated Minisci-type reactions, have been developed for the C-H functionalization of heterocyclic systems, although their application to this specific multi-functionalized substrate is not widely documented. researchgate.net

Selective Derivatization of Multiple Functional Groups

The presence of three reactive centers in this compound necessitates the use of protecting groups to achieve selective derivatization. Orthogonal protection strategies, where each protecting group can be removed under unique conditions without affecting the others, are essential for complex modifications. creative-peptides.com

Selective Reaction at the C-4 Amino Group: To modify the primary amino group, both the N-1 piperidine nitrogen and the C-4 carboxylic acid must be masked. The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) under acidic conditions (e.g., SOCl₂ in methanol). mdpi.com Under these conditions, the tertiary N-1 amine will form a hydrochloride salt, rendering it non-nucleophilic. The primary amino group can then be selectively acylated, alkylated, or used in other nucleophilic reactions.

Selective Reaction at the C-4 Carboxylic Acid Group: To derivatize the carboxylic acid (e.g., esterification, amide coupling), the C-4 primary amino group must be protected. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). sigmaaldrich.com The Boc group is stable to the basic and nucleophilic conditions often used in carboxyl group modifications but is easily removed with acid (e.g., trifluoroacetic acid, TFA). creative-peptides.com

Selective Reaction at the N-1 Piperidine Nitrogen: To perform reactions such as quaternization at the N-1 position, both the C-4 amino and carboxylic acid groups should be protected to prevent interference. The amino group can be protected with a Boc group, and the carboxylic acid can be protected as an ester. This leaves the N-1 tertiary amine as the most nucleophilic site for reaction with an alkylating agent.

| Target Functional Group for Reaction | Protection of C-4 Amino Group | Protection of C-4 Carboxylic Acid Group | Protection of N-1 Piperidine Nitrogen |

|---|---|---|---|

| C-4 Amino Group | - | Ester (e.g., Methyl, Ethyl) | Protonation (as salt) |

| C-4 Carboxylic Acid | Boc, Fmoc | - | Generally unreactive, or protonated |

| N-1 Piperidine Nitrogen | Boc, Fmoc | Ester (e.g., Methyl, Ethyl) | - |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis of the Piperidine (B6355638) Ring and its Substituents

Similar to cyclohexane, the piperidine ring of 4-Amino-1-isopropylpiperidine-4-carboxylic acid predominantly adopts a chair conformation to minimize torsional and steric strain. wikipedia.org In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. The nitrogen atom in the ring also participates in this equilibrium and can undergo rapid nitrogen inversion, which interconverts the two chair forms. wikipedia.org

The conformational preference of the substituents is governed by their steric bulk. Generally, larger substituents favor the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

For this compound, the key substituents are the N-isopropyl group and the C4-amino and C4-carboxylic acid groups.

N-Isopropyl Group: The isopropyl group on the nitrogen atom is sterically demanding. In N-alkylpiperidines, there is a strong preference for the alkyl group to occupy the equatorial position to minimize steric hindrance. wikipedia.org For instance, the equatorial preference for an N-methyl group in N-methylpiperidine is significantly larger than for a methyl group on a cyclohexane ring, a phenomenon attributed to the different steric environments around the nitrogen versus a carbon atom. wikipedia.org It is therefore expected that the N-isopropyl group in the title compound will strongly favor an equatorial orientation.

C4-Substituents: The geminal amino and carboxylic acid groups are located at the C4 position. In a chair conformation, one of these groups must be axial and the other equatorial. The conformational preference will be influenced by a combination of steric effects, intramolecular hydrogen bonding, and electrostatic interactions with the protonated nitrogen, especially in polar solvents. nih.gov Studies on analogous 4-substituted piperidines have shown that polar substituents can stabilize the axial conformer upon protonation of the ring nitrogen due to favorable electrostatic interactions. nih.gov

The interplay of these substituent effects results in a preferred three-dimensional structure where the piperidine ring is in a chair conformation with the bulky N-isopropyl group locked in an equatorial position.

Table 1: General Conformational Preferences of Piperidine Substituents This table presents generalized A-values (conformational free energy differences) for substituents on a cyclohexane ring, which are often used as an approximation for piperidine rings to illustrate the energetic cost of a substituent being in the axial position.

| Substituent | A-value (kcal/mol) | Predominant Conformation |

| -CH(CH₃)₂ (Isopropyl) | ~2.2 | Equatorial |

| -NH₂ (Amino) | ~1.2 - 1.6 | Equatorial |

| -COOH (Carboxylic Acid) | ~1.4 | Equatorial |

Note: A-values can vary depending on the solvent and the specific molecular context. For the C4 geminal substituents in the title compound, one must be axial and the other equatorial.

Stereochemical Influence on Molecular Recognition and Interactions

The C4 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). This chirality is a critical factor in molecular recognition, as biological systems, such as protein binding pockets, are themselves chiral. nih.govreddit.com

The specific three-dimensional arrangement of the amino and carboxylic acid groups relative to the piperidine scaffold is different for each enantiomer. This spatial difference can lead to significant variations in how each stereoisomer interacts with a chiral binding site. nih.gov One enantiomer may fit perfectly, forming optimal hydrogen bonds, ionic bonds, or van der Waals interactions, while the other may fit poorly or not at all. researchgate.net

This principle, known as stereoselectivity, has profound implications:

Binding Affinity: The binding affinity of the two enantiomers for a specific biological target can differ by orders of magnitude. nih.gov Research on the stereoisomers of the drug fenoterol, for example, demonstrated that chirality was a key determinant of whether the binding process was enthalpy- or entropy-driven. nih.gov

Biological Activity: Consequently, one enantiomer (the eutomer) may be responsible for the desired biological activity, while the other (the distomer) could be inactive or even have undesired effects. researchgate.net

Therefore, the stereochemical configuration at the C4 position is a crucial determinant of the molecule's potential biological profile, dictating the specificity and strength of its interactions with chiral macromolecules. nih.gov

Impact of Isopropyl, Amino, and Carboxylic Acid Substituents on Molecular Topology for Research Applications

The combination of the isopropyl, amino, and carboxylic acid groups imparts a distinct molecular topology to the this compound scaffold.

Isopropyl Group: This bulky, non-polar group at the N1 position serves two main purposes. First, as discussed, it acts as a conformational anchor, restricting the flexibility of the piperidine ring and favoring an equatorial position. wikipedia.org Second, it adds lipophilicity to the molecule, which can influence properties like cell membrane permeability. The introduction of N-substituents can also modulate the basicity (pKa) of the piperidine nitrogen. nih.gov

Amino Group: The primary amino group (-NH₂) is a key functional handle. It is basic and, at physiological pH, will likely be protonated (-NH₃⁺). libretexts.org This positive charge allows for the formation of strong ionic bonds (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in a protein binding pocket. The N-H bonds can also act as hydrogen bond donors. masterorganicchemistry.com

Carboxylic Acid Group: The carboxylic acid group (-COOH) is acidic and will typically be deprotonated (-COO⁻) at physiological pH. libretexts.org This provides a negative charge for ionic interactions with positively charged residues (e.g., lysine (B10760008), arginine). The oxygen atoms are excellent hydrogen bond acceptors. masterorganicchemistry.com

The presence of both a basic amino group and an acidic carboxyl group makes this molecule a zwitterionic, constrained amino acid analog. quora.com The fixed geminal arrangement of these two oppositely charged groups at C4 creates a specific electrostatic potential map and defines precise vectors for hydrogen bonding and ionic interactions, making it a rigid and predictable building block.

Table 2: Properties of Functional Groups in this compound

| Functional Group | Type | Typical Role in Molecular Interactions |

| Isopropyl | Non-polar alkyl | Steric bulk, conformational anchor, van der Waals interactions |

| Piperidine Nitrogen | Tertiary Amine | Basic center, potential hydrogen bond acceptor |

| Amino | Primary Amine | Basic center, hydrogen bond donor, forms ionic bonds (when protonated) |

| Carboxylic Acid | Carboxylic Acid | Acidic center, hydrogen bond acceptor, forms ionic bonds (when deprotonated) |

Design Principles for Incorporating this compound into Larger Molecular Architectures

This compound serves as a conformationally restricted amino acid analog, a valuable scaffold in peptidomimetic and drug design. lifechemicals.com Its incorporation into larger molecules is guided by several key principles aimed at enhancing molecular properties.

Conformational Constraint: Linear peptides are often flexible, which can lead to a high entropic penalty upon binding to a target. nih.gov Incorporating rigid scaffolds like the piperidine ring pre-organizes the molecule into a more defined conformation that may be closer to the bioactive shape, thus improving binding affinity. researchgate.netmdpi.com This molecule can be used to induce specific turns or kinks in a peptide chain.

Scaffold for 3D Diversity: The piperidine ring provides a non-peptidic, three-dimensional core. nih.gov The amino and carboxylic acid groups serve as anchor points to extend the molecule in defined spatial vectors. By attaching other chemical moieties to these functional groups, chemists can explore the surrounding chemical space of a binding pocket, optimizing interactions and improving properties like selectivity. nih.gov The formation of a peptide bond can occur between the carboxyl group of the piperidine scaffold and the amino group of another amino acid, or vice versa. libretexts.org

Improved Pharmacokinetic Properties: Peptide-based drugs often suffer from poor metabolic stability due to cleavage by proteases. Introducing unnatural building blocks like this piperidine derivative can enhance resistance to enzymatic degradation, thereby increasing the molecule's half-life in the body. lifechemicals.com

Vectorial Display of Functionality: The rigid chair conformation places the C4 substituents (amino and carboxyl) and the N1 isopropyl group in well-defined relative orientations. This allows the molecule to be used as a template to project functional groups into specific regions of space, analogous to how amino acid side chains are displayed on a helical or sheet secondary structure. nih.gov This precise positioning is crucial for designing molecules that can effectively inhibit protein-protein interactions. researchgate.net

By leveraging these principles, this compound can be a powerful tool for creating novel, structurally complex molecules with tailored biological activities.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research Non Clinical Focus

Role as a Versatile Building Block in Complex Molecule Synthesis

4-Amino-1-isopropylpiperidine-4-carboxylic acid is a bifunctional molecule whose unique structural features make it a valuable building block in synthetic chemistry. As a cyclic, α,α-disubstituted amino acid, it offers a rigid scaffold that can impart specific conformational constraints on larger molecules. The presence of a primary amine, a carboxylic acid, and a tertiary amine within a piperidine (B6355638) ring allows for a wide range of chemical transformations, positioning it as a versatile starting material for the synthesis of more complex chemical entities.

While specific examples detailing the use of this compound in the construction of fused heterocyclic systems are not prevalent in current literature, its structure is well-suited for such applications. Amino acids are established starting materials for creating novel heterocyclic compounds, such as quinazolinones, through condensation and cyclization reactions. nih.gov

The inherent reactivity of the functional groups in this compound allows for its potential use in similar synthetic strategies. For instance:

The primary amino group can be condensed with aldehydes or ketones to form Schiff bases, which can then undergo intramolecular cyclization.

The carboxylic acid can be activated and reacted with a suitable nucleophile on a partner molecule to form a larger, fused ring system.

The combination of the amino and carboxyl groups makes it a prime candidate for reactions with reagents like phosgene (B1210022) or thiophosgene (B130339) to create heterocyclic structures such as hydantoins or thiohydantoins, or for participating in Ugi or Passerini multicomponent reactions to build complex scaffolds.

The rigid piperidine backbone would serve to orient these newly formed heterocyclic rings in a defined three-dimensional space, a desirable feature in the rational design of new chemical entities.

The synthesis of macrocycles, particularly macrolactams, often relies on the intramolecular cyclization of a linear precursor containing both an amine and a carboxylic acid (or an activated form thereof). nih.gov this compound is an ideal building block for designing such precursors.

By incorporating this compound into a linear chain, its amino and carboxyl groups can serve as the terminal reactive sites for a macrocyclization reaction. The general strategy involves synthesizing a longer peptide or alkyl chain attached to either the amino or carboxyl group of the piperidine scaffold, with the other end of the chain possessing the complementary functional group. The subsequent intramolecular amide bond formation would yield a macrocycle containing the rigid piperidine unit.

The key advantages of using this specific building block in macrocycle synthesis include:

Conformational Rigidity : The piperidine ring introduces a significant constraint on the resulting macrocycle's conformation, reducing its flexibility. This pre-organization can be advantageous in designing molecules that bind to specific biological targets.

Structural Diversity : The tertiary amine of the piperidine ring (the N-isopropyl group) can be modified to alter solubility or to serve as an additional attachment point, adding to the structural complexity and synthetic possibilities.

Integration into Peptidomimetics and Constrained Peptides

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor stability and limited structural diversity. nih.gov this compound serves as a valuable NPAA for creating peptidomimetics and conformationally constrained peptides.

This compound is a synthetic, cyclic α,α-disubstituted amino acid. Its design is based on the parent compound, 4-aminopiperidine-4-carboxylic acid (often abbreviated as Pip), which is a naturally occurring amino acid found in efrapeptin peptides produced by certain fungi. mdpi.com The synthesis of the core scaffold typically follows a variation of the Strecker or Bucherer-Bergs reactions, starting from a piperidone precursor. orgsyn.org

The key design features of this analog are:

α,α-Disubstitution : The connection of the side chain back to the alpha-carbon to form the piperidine ring severely restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.

The synthesis of such analogs often involves multi-step procedures starting from commercially available piperidones. A general synthetic pathway is outlined below. orgsyn.org

| Step | Reaction | Precursor | Reagents | Product |

| 1 | Hydantoin (B18101) Formation | 1-Isopropyl-4-piperidone (B1294310) | Ammonium (B1175870) Carbonate, Potassium Cyanide | 1'-Isopropylpiperidine-4-spiro-5'-hydantoin |

| 2 | Hydrolysis | 1'-Isopropylpiperidine-4-spiro-5'-hydantoin | Potassium Hydroxide | This compound |

This table represents a generalized synthetic route.

The incorporation of conformationally constrained amino acids is a well-established method for stabilizing specific secondary structures in peptides. As an α,α-disubstituted amino acid, this compound restricts the available conformational space of the peptide backbone.

Research on its parent compound, 4-aminopiperidine-4-carboxylic acid (Pip), indicates that its inclusion in peptides favors the formation of a 3₁₀-helix rather than a standard α-helix. mdpi.com The 3₁₀-helix is a tighter, more compact helical structure. By strategically placing these residues, researchers can induce or stabilize specific turns and helical motifs within a peptide chain. This control over secondary structure is crucial for mimicking the bioactive conformation of natural peptides and proteins. The rigid structure helps to pre-organize the peptide into a defined conformation, which can lead to enhanced binding affinity for its target.

A major challenge in the development of peptide-based research tools is their susceptibility to degradation by proteases and their often-poor solubility. The inclusion of NPAAs like this compound can effectively address these issues.

Resistance to Enzymatic Degradation : Proteolytic enzymes typically recognize and cleave peptide bonds between L-amino acids in an extended conformation. The unnatural, sterically hindered structure of an α,α-disubstituted amino acid like this one makes the adjacent peptide bonds poor substrates for proteases. This steric hindrance significantly increases the peptide's stability and half-life in the presence of digestive enzymes in research models. chim.it

Modulation of Solubility : The piperidine ring, particularly with its N-isopropyl substituent, can alter the solubility profile of a peptide. The tertiary amine is basic and can be protonated at physiological pH, potentially increasing the aqueous solubility of the parent peptide, a desirable trait for in vitro studies. crescentchemical.com

The table below summarizes the observed effects of incorporating 4-aminopiperidine-4-carboxylic acid (Api) residues into an antimicrobial peptide model.

| Property | Observation | Rationale |

| Helical Structure | Preserved helical structure | The cyclic residue acts as a helix inducer by constraining backbone dihedral angles. |

| Resistance to Degradation | Enhanced resistance to digestive enzymes (e.g., trypsin, chymotrypsin) | The unnatural, sterically bulky structure at the cleavage site inhibits enzyme binding and catalysis. |

| Aqueous Solubility | Enhanced water solubility | The piperidine moiety, especially when protonated, increases the overall polarity of the peptide. |

Data derived from studies on the parent 4-aminopiperidine-4-carboxylic acid residue in antimicrobial peptides.

Scaffold for Designing Molecular Probes and Ligands for Biological Targets

The 4-aminopiperidine (B84694) core is a "privileged scaffold," a molecular framework that is recurrent in biologically active compounds and capable of binding to multiple biological targets. thieme-connect.com Its three-dimensional structure and the presence of key functional groups for chemical modification make it an ideal starting point for creating sophisticated molecular probes and high-affinity ligands. rsc.orgchemimpex.com These tools are instrumental in dissecting complex biological pathways and identifying novel therapeutic intervention points.

The 4-amino-1-substituted-piperidine-4-carboxylic acid framework has proven to be highly effective in the design of potent and selective enzyme inhibitors. By modifying the core structure, researchers can develop compounds that fit precisely into the active sites of target enzymes. While the development of enzyme activators based on this specific scaffold is less documented, its utility in creating inhibitors is well-established in non-clinical research.

A notable example is the development of inhibitors for Protein Kinase B (PKB/Akt), a crucial enzyme in cell signaling pathways often deregulated in cancer. Researchers synthesized a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are derivatives of the core scaffold. These compounds were identified as ATP-competitive, nanomolar inhibitors of PKB. The strategic variation of substituents on the piperidine scaffold was crucial for achieving high potency and selectivity over closely related kinases like PKA, thereby minimizing potential off-target effects in experimental systems.

Table 1: In Vitro Inhibitory Activity of Piperidine-4-carboxamide Derivatives against Protein Kinase B (PKB)

| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. PKA (fold) |

|---|---|---|---|

| Amide 21 | PKB | Potent | ~14 |

| Amide 28 | PKB | Potent | ~24 |

Data sourced from research on selective inhibitors of Protein Kinase B.

This ability to fine-tune molecular interactions makes the scaffold invaluable for creating specific chemical probes to study enzyme function in vitro.

The structural rigidity and functional group presentation of the 4-aminopiperidine scaffold make it an excellent template for designing ligands with high affinity and selectivity for various receptors. This is critical for creating research tools that can selectively modulate receptor activity to study their physiological roles.

One area of success has been in the development of muscarinic receptor antagonists. A series of molecules based on the 4-amino-piperidine scaffold yielded potent antagonists for the M3 muscarinic receptor. Crucially, these compounds demonstrated significant selectivity over the M2 receptor subtype, an important characteristic since M2 receptor activity is associated with adverse side effects in clinical settings.

In a different context, derivatives have been synthesized as antagonists for the N-methyl-D-aspartic acid (NMDA) receptor, a key target in neuroscience research. nih.gov A series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids were found to be potent and selective NMDA receptor antagonists. nih.gov These compounds serve as valuable pharmacological tools for studying the roles of the NMDA receptor in neurological processes. nih.gov Furthermore, the scaffold has been utilized to develop ligands for sigma-1 (σ1) receptors, which are implicated in a variety of cellular functions. nih.gov

Table 2: Receptor Binding Affinity of a Representative 4-Amino-piperidine Derivative

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (vs. M2) |

|---|---|---|---|

| Compound 50 | M3 Muscarinic | 4.8 | ~237-fold |

| M2 Muscarinic | 1141 |

Data from studies on M3 muscarinic antagonists based on the 4-amino-piperidine scaffold.

Chemogenomics aims to understand the interactions of a large number of small molecules with a wide array of biological targets. Target validation seeks to confirm that modulating a specific biological target will have the desired effect. The this compound scaffold is highly suited for both endeavors.

The ability to readily create large libraries of diverse yet related compounds from this single core structure is a key advantage for chemogenomics research. By systematically altering the substituents on the piperidine ring, researchers can explore the structure-activity relationships (SAR) across entire families of proteins, such as kinases or G-protein coupled receptors.

Furthermore, the highly potent and selective ligands developed from this scaffold, as described in the preceding sections, serve as ideal chemical probes for target validation. For instance, a selective PKB inhibitor derived from this scaffold can be used in cell-based assays to probe the specific consequences of inhibiting the PKB signaling pathway, thereby validating it as a point of intervention for further study. Similarly, selective muscarinic receptor antagonists help to elucidate the distinct physiological roles of the M3 versus M2 receptor subtypes.

Emerging Applications in Material Science Research

While the primary applications of this compound and its derivatives are in medicinal chemistry, the inherent chemical properties of the piperidine ring suggest potential uses in material science. The piperidine structure is utilized in various industrial applications, including in the production of plastics and as a catalyst. ijnrd.org

Recent research has focused on incorporating functionalized piperidine compounds into polymers to create novel materials. For example, piperidine-based compounds have been integrated into sodium alginate/poly(vinyl alcohol) films. nih.gov These bioactive films show potential for applications requiring the controlled release of therapeutic molecules or for materials with antimicrobial properties. nih.gov Although direct research on this compound in this field is not extensively documented, its bifunctional nature—possessing both an amine and a carboxylic acid—makes it a candidate for polymerization reactions and for surface functionalization of materials. These applications remain an area for future exploration.

Potential in Agrochemical Formulations Research

The piperidine heterocycle is a common structural motif in modern agrochemicals, including fungicides, insecticides, and herbicides. ccspublishing.org.cn The structural versatility of the piperidine ring allows for the creation of compounds with diverse biological activities against agricultural pests and pathogens. ijnrd.org

Recent reviews have highlighted the significant potential and success of piperidine-containing compounds in the development of new pesticides. ccspublishing.org.cn The ability to modify the piperidine scaffold at multiple positions allows for the optimization of properties crucial for agrochemical performance, such as potency, environmental stability, and crop safety. While the broader class of piperidine derivatives is a subject of active research in the agrochemical industry, specific studies focusing on the application of this compound in agrochemical formulations are not widely reported in current literature. This suggests that its potential in this sector is, as of now, largely untapped.

Advanced Analytical and Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise structure of 4-Amino-1-isopropylpiperidine-4-carboxylic acid can be determined using a combination of high-resolution spectroscopic methods. Each technique provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The isopropyl group would exhibit a characteristic pattern: a septet for the single methine proton and a doublet for the six equivalent methyl protons. The piperidine (B6355638) ring protons would appear as complex multiplets in the aliphatic region of the spectrum. The amino group protons might appear as a broad singlet, and its chemical shift could be solvent-dependent. The carboxylic acid proton, if not exchanged with a deuterated solvent, would also present as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The quaternary carbon at the 4-position, bonded to both the amino and carboxylic acid groups, would appear at a characteristic chemical shift. The carbons of the isopropyl group (methine and methyl) and the piperidine ring would also have distinct signals. The carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum.

Predicted NMR Data:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| Isopropyl -CH | ~2.5-3.0 | ~50-60 | Septet |

| Isopropyl -CH₃ | ~1.0-1.2 | ~18-22 | Doublet |

| Piperidine -CH₂ (axial & equatorial) | ~1.5-3.0 | ~45-55 (C2, C6), ~30-40 (C3, C5) | Multiplets |

| Quaternary -C | - | ~55-65 | - |

| -NH₂ | Variable (broad) | - | Singlet |

| -COOH | >10 (broad) | ~170-180 | Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Key expected absorption bands include:

O-H stretch from the carboxylic acid, appearing as a very broad band in the range of 2500-3300 cm⁻¹.

N-H stretch from the primary amine, typically seen as two bands in the 3300-3500 cm⁻¹ region.

C-H stretches from the aliphatic isopropyl and piperidine groups, appearing just below 3000 cm⁻¹.

C=O stretch from the carboxylic acid, a strong, sharp peak around 1700-1725 cm⁻¹.

N-H bend from the amine group, observed around 1590-1650 cm⁻¹.

C-N stretch from the amine, typically in the 1000-1200 cm⁻¹ region.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Amine | N-H Stretch | 3300-3500 (two bands) |

| Alkane | C-H Stretch | 2850-2960 |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Amine | N-H Bend | 1590-1650 |

| Amine | C-N Stretch | 1000-1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation pattern would likely involve the loss of functional groups.

Common fragmentation pathways for this molecule could include:

Loss of the carboxylic acid group (-COOH) , resulting in a significant fragment ion.

Loss of the amino group (-NH₂) .

Cleavage of the isopropyl group .

Ring opening of the piperidine moiety .

The exact fragmentation will depend on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC)